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Compound Name: Amphethinile

Cat. No.: B1216996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amphethinile, a novel anti-mitotic agent,

against established spindle poisons such as Vincristine, Vinblastine, and Paclitaxel. The focus

of this guide is to objectively evaluate the therapeutic ratio of Amphethinile based on available

pre-clinical and clinical data.

Initially heralded for a potentially improved therapeutic ratio based on rodent tumor models, the

clinical development of Amphethinile was ultimately halted due to significant toxicity observed

in Phase I trials. This analysis presents the data that tells the story of Amphethinile's journey

from a promising pre-clinical candidate to a clinical trial failure, offering valuable insights for

drug development professionals.

Mechanism of Action: Spindle Poisons
Amphethinile, like Vinca alkaloids (Vincristine, Vinblastine) and Taxanes (Paclitaxel), is a

spindle poison. These agents disrupt the dynamics of microtubule assembly and disassembly,

which are critical for the formation of the mitotic spindle during cell division. This interference

leads to an arrest of the cell cycle in the M-phase (mitosis), ultimately triggering apoptosis in

rapidly dividing cancer cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1216996?utm_src=pdf-interest
https://www.benchchem.com/product/b1216996?utm_src=pdf-body
https://www.benchchem.com/product/b1216996?utm_src=pdf-body
https://www.benchchem.com/product/b1216996?utm_src=pdf-body
https://www.benchchem.com/product/b1216996?utm_src=pdf-body
https://www.benchchem.com/product/b1216996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microtubule Dynamics

Drug Intervention

Tubulin Dimers

Microtubule

PolymerizationDepolymerization

Vinca Alkaloids
(Vincristine, Vinblastine)

Bind to free dimers

Inhibition of
Polymerization

Amphethinile

Bind to free dimers

Taxanes
(Paclitaxel)

Bind to microtubule
Inhibition of

Depolymerization

Mitotic Arrest
(M-Phase)

Apoptosis

Click to download full resolution via product page

Caption: Mechanism of action of spindle poisons.

Pre-clinical Data Comparison
Amphethinile demonstrated notable activity in pre-clinical rodent models, including L1210,

ADJ/PC6, and Walker carcinoma tumors. A key finding from these early studies was its efficacy

against a daunorubicin-resistant P388 leukemia cell line, suggesting it might circumvent certain

multi-drug resistance mechanisms. However, specific quantitative data on its in vivo efficacy

(e.g., effective dose 50 - ED50) from these studies are not readily available in published

literature. The available data primarily focuses on its toxicity and in vitro activity.
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Compound Animal Model
Toxicity Metric
(Dose)

In Vitro
Efficacy (IC50)

Cell Line

Amphethinile Mouse LD10 Not Reported

P388

(Daunorubicin-

resistant)

Vincristine Mouse LD50 ≈ 2 mg/kg 4.4 nM L1210[1][2]

Vinblastine Mouse MTD ≈ 5 mg/kg 4.0 nM L1210[1][2]

Paclitaxel Mouse
LD50 ≈ 19.5 -

34.8 mg/kg
Not Reported -

Note: The lack of publicly available ED50 data for Amphethinile in the relevant tumor models

prevents a direct calculation and comparison of its therapeutic index (LD50/ED50) with other

agents. The initial claim of an "improved therapeutic ratio" was a qualitative assessment from

the early investigators.

Clinical Data Comparison: Phase I Trial of
Amphethinile
A Phase I clinical trial of Amphethinile was initiated to determine its safety, tolerability, and

pharmacokinetic profile in patients with advanced solid tumors. The trial employed a dose-

escalation design. While the drug was well-absorbed, the trial was terminated prematurely due

to severe dose-limiting toxicities (DLTs).
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Caption: Generalized workflow of a Phase I dose-escalation clinical trial.

The table below summarizes the key findings from the Amphethinile Phase I trial and

compares its DLTs with those of established spindle poisons.
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Drug
Phase I Dose
Range

Maximum Tolerated
Dose (MTD)

Dose-Limiting
Toxicities (DLTs)

Amphethinile 40 - 1200 mg/m² Not Established

Nausea, vomiting,

lethargy, severe tumor

pain, vascular events

(2 patient deaths at

1200 mg/m²)

Vincristine
0.01 - 0.05

mg/kg/week
~1.4 mg/m²

Peripheral

neuropathy,

constipation,

myelosuppression

Vinblastine 0.1 - 0.5 mg/kg/week ~0.3 mg/kg

Myelosuppression

(leukopenia),

neurotoxicity (less

than Vincristine)

Paclitaxel
135 - 250 mg/m² (3-

week cycle)
~250 mg/m²

Myelosuppression

(neutropenia),

peripheral neuropathy,

hypersensitivity

reactions

The severe vascular toxicities and patient deaths at the 1200 mg/m² dose level of

Amphethinile led to the discontinuation of the trial. This outcome starkly contrasts with the pre-

clinical suggestion of an improved therapeutic ratio.

Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell

line by 50% (IC50).

Methodology:
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Cancer cells (e.g., L1210, P388) are seeded in 96-well plates and allowed to adhere

overnight.

The cells are then treated with a range of concentrations of the test compound (e.g.,

Amphethinile, Vincristine) for a specified period (e.g., 48-72 hours).

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan

product.

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

The absorbance of the solution is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

The IC50 value is calculated by plotting the percentage of cell viability against the drug

concentration and fitting the data to a dose-response curve.

2. In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.

Methodology:

Human or murine cancer cells are injected subcutaneously or orthotopically into

immunocompromised mice (e.g., nude mice).

Once the tumors reach a palpable size, the mice are randomized into control and

treatment groups.

The treatment group receives the test drug (e.g., Amphethinile) at a specified dose and

schedule, while the control group receives a vehicle.

Tumor volume is measured regularly (e.g., twice a week) using calipers.

The body weight of the mice is also monitored as an indicator of toxicity.
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The study is terminated when the tumors in the control group reach a predetermined size

or at a specified time point.

Efficacy is assessed by comparing the tumor growth inhibition in the treated group to the

control group.

3. Phase I Clinical Trial Dose-Escalation Design

Objective: To determine the MTD and DLTs of a new drug in human subjects.

Methodology:

A starting dose is selected, often based on a fraction of the lethal dose in animal studies

(e.g., 1/10th of the mouse LD10).

A small cohort of patients (e.g., 3-6) is enrolled at the starting dose level.

These patients are closely monitored for a defined period for any adverse events,

particularly DLTs.

If no DLTs are observed, the dose is escalated for the next cohort of patients.

This process of dose escalation continues until a dose level is reached where a predefined

proportion of patients experience DLTs.

The MTD is typically defined as the dose level below the one that causes unacceptable

toxicity.

Conclusion
The case of Amphethinile serves as a critical reminder of the challenges in translating pre-

clinical findings to clinical success. While initial studies in rodent models suggested a promising

therapeutic profile, the severe and unexpected toxicities in the Phase I trial underscored a

narrow therapeutic window in humans. This comparative guide highlights that the ultimate

validation of a drug's therapeutic ratio can only be determined through rigorous clinical

investigation. The data from the discontinued development of Amphethinile provides valuable

lessons for the ongoing quest for safer and more effective cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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